molecular formula C10H16N2O2 B589083 Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate CAS No. 142253-58-5

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Cat. No.: B589083
CAS No.: 142253-58-5
M. Wt: 196.25
InChI Key: QRZNHJHKTCPFAO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (CAS: 142253-58-5) is a protected azetidine derivative with a cyanomethyl substituent at the 3-position. Its molecular formula is C₁₀H₁₆N₂O₂, and its molecular weight is 200.25 g/mol . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, while the cyanomethyl group introduces reactivity for further functionalization, such as nucleophilic additions or cross-coupling reactions.

Synthetic Applications
This compound is widely utilized in pharmaceutical synthesis. For example, it is a key intermediate in the preparation of Janus kinase (JAK) inhibitors, where it participates in Michael additions or alkylation reactions with heterocyclic partners like pyrrolo[2,3-d]pyrimidines . Its stability under diverse reaction conditions (e.g., visible-light photoredox catalysis ) and compatibility with bases like DBU (1,8-diazabicycloundec-7-ene) make it versatile in multi-step syntheses.

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZNHJHKTCPFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692847
Record name tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142253-58-5
Record name tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
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Biological Activity

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate is a synthetic organic compound classified as an azetidine derivative. Its unique structure, characterized by the presence of a tert-butyl group and a cyanomethyl substituent, suggests potential applications in medicinal chemistry and other fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : Approximately 226.27 g/mol
  • Structure : The compound features an azetidine ring with tert-butyl and cyanomethyl groups that influence its reactivity and biological interactions.

This compound is believed to interact with specific biological targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The mechanism may involve:

  • Binding Affinity : The structure allows for strong binding to active sites on target proteins.
  • Hydrogen Bonding : The functional groups can form hydrogen bonds, enhancing specificity.
  • Influence on Enzyme Activity : Potential inhibition or activation of enzymatic pathways.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

  • Antitumor Activity : Preliminary studies suggest that azetidine derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have shown activity in inhibiting tumor growth in vitro.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial activity, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for this compound to affect neurological pathways, possibly providing therapeutic effects for neurological disorders.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various azetidine derivatives on MCF-7 breast cancer cells. This compound was included in the analysis due to its structural relevance. Results indicated that compounds with similar functional groups exhibited IC50 values suggesting moderate to high cytotoxicity against these cancer cells.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of azetidine derivatives, including this compound. The study reported significant inhibition of bacterial growth in several strains, indicating a potential for development as an antimicrobial agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntitumorModerate cytotoxicity against MCF-7 cells
AntimicrobialSignificant inhibition of bacterial growth
NeuropharmacologicalPotential modulation of neurological pathways

Q & A

Q. Advanced

  • DoE (Design of Experiments) : Systematically varies parameters (temperature, solvent polarity, catalyst loading) to maximize yields in cyanomethylation steps .
  • Flow Chemistry : Continuous flow reactors reduce side reactions in exothermic steps (e.g., Grignard additions to the azetidine carbonyl) .
  • Computational Modeling : DFT calculations predict regioselectivity in ring-opening reactions, guiding experimental design .

What are the applications of this compound in medicinal chemistry?

Q. Advanced

  • Peptidomimetics : The azetidine scaffold mimics proline residues, improving metabolic stability in protease inhibitors .
  • Boronic Acid Prodrugs : Derivatives serve as tunable linkers in antibody-drug conjugates (ADCs), leveraging boronates for pH-sensitive release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Reactivity Differences
Compound Name Substituent at Azetidine 3-Position Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate Cyanomethyl C₁₀H₁₆N₂O₂ 200.25 Nitrile group enables nucleophilic additions; used in JAK inhibitor synthesis .
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate Iodomethyl C₉H₁₆INO₂ 297.14 Iodo group facilitates Ni-catalyzed carboboration for C-glycoside synthesis .
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 2-Hydroxyethyl C₁₀H₁₉NO₃ 201.26 Hydroxyl group allows oxidation to ketones or esterification; lower reactivity compared to nitriles .
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino + Hydroxymethyl C₉H₁₈N₂O₃ 202.25 Dual functional groups enable orthogonal derivatization (e.g., amide bond formation) .
Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate 4-Chlorobutanoylamino C₁₂H₂₁ClN₂O₃ 276.76 Chloroacyl group participates in nucleophilic substitutions; used in peptide mimetics .

Stability and Handling

  • Thermal Stability: The cyanomethyl derivative is stable under inert gas (N₂/Ar) at 2–8°C, similar to hydroxyethyl analogs . However, iodomethyl derivatives require protection from light due to the lability of the C–I bond .
  • Acid/Base Sensitivity: The Boc group in all analogs is susceptible to acidic conditions (e.g., TFA deprotection), but the cyanomethyl group remains inert under mild acidic or basic conditions, unlike the hydroxymethyl group in CAS 1262411-27-7, which may undergo dehydration .

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